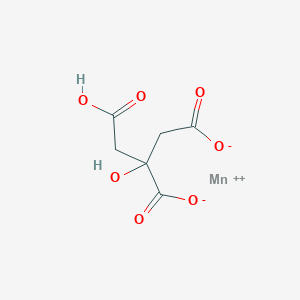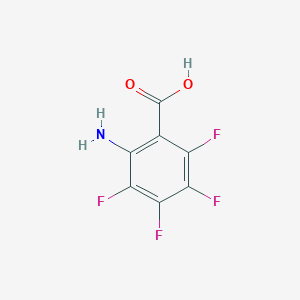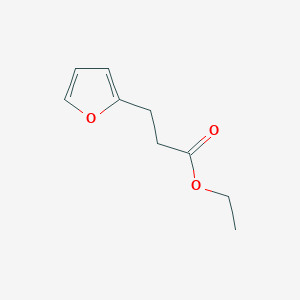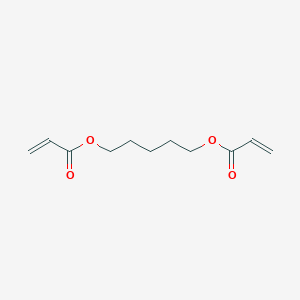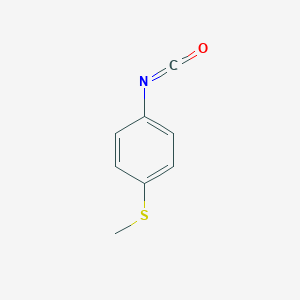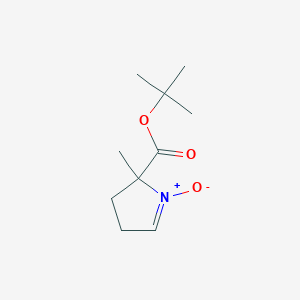
2-Bromo-1-(5-methylfuran-2-YL)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(5-methylfuran-2-YL)ethanone, also known as 5-Methylfuran-2-ylmethyl 2-bromoacetate, is a molecule used in organic synthesis and various scientific research applications. It is a versatile reagent that has been used in a range of laboratory experiments, including in the synthesis of polycyclic aromatic compounds, the preparation of heterocyclic compounds, and the synthesis of pharmaceuticals.
Applications De Recherche Scientifique
Synthesis and Biological Activities
2-Bromo-1-(5-methylfuran-2-yl)ethanone is used in the synthesis of various biologically active compounds. For instance, it's used in preparing derivatives with potent immunosuppressive and immunostimulatory activities against macrophages and T-lymphocytes. Some derivatives exhibit significant inhibition of LPS-stimulated NO generation and have cytotoxicity against colon carcinoma, hepatocellular carcinoma, and lymphoblastic leukemia cells (Abdel‐Aziz et al., 2011).
Cholinesterase Inhibition
This compound is also important in synthesizing derivatives for investigating their anticholinesterase activities. Derivatives of 2-Bromo-1-(5-methylfuran-2-yl)ethanone have been studied for their inhibitory effect on acetylcholinesterase, which is crucial in researching Alzheimer's disease and other neurodegenerative conditions (Usama Abu Mohsen et al., 2014).
Synthesis of Chalcone Analogues
This compound plays a role in the synthesis of α,β-unsaturated ketones, serving as chalcone analogues. These analogues are important in pharmaceutical chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties (Curti et al., 2007).
Propriétés
IUPAC Name |
2-bromo-1-(5-methylfuran-2-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2/c1-5-2-3-7(10-5)6(9)4-8/h2-3H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWJPAIWNJRAWKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10455800 |
Source


|
| Record name | 2-Bromo-1-(5-methylfuran-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10455800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(5-methylfuran-2-YL)ethanone | |
CAS RN |
1634-53-3 |
Source


|
| Record name | 2-Bromo-1-(5-methylfuran-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10455800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

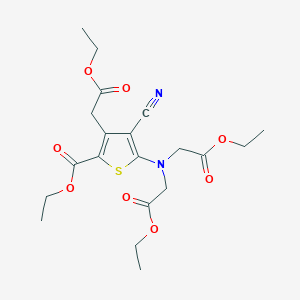
![1,3-Difluoro-5-[4-(4-pentylcyclohexyl)cyclohexyl]benzene](/img/structure/B158922.png)
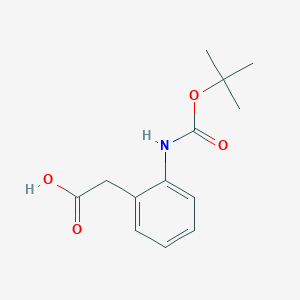
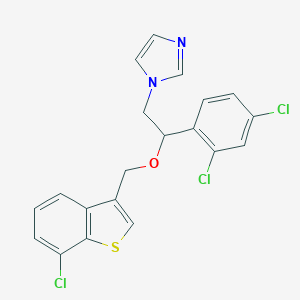
![(4aR,5R,6R,8aR)-5-[2-(furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid](/img/structure/B158925.png)
![(2,2,3,3-Tetramethylcyclopropyl)-[1-(4,4,4-trifluorobutyl)indol-3-yl]methanone](/img/structure/B158927.png)
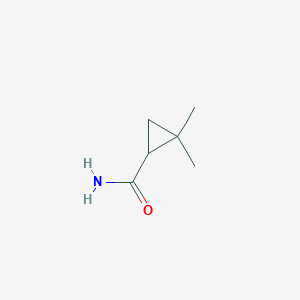
![pentamethylene bis[1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxy-1H-isoquinoline-2-propionate], dioxalate](/img/structure/B158932.png)
